molecular formula C10H12N2S B15198947 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol

Cat. No.: B15198947
M. Wt: 192.28 g/mol
InChI Key: QOYDUETWRVZJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological and chemical properties. This particular compound features a benzimidazole ring substituted with a methyl group at the 5-position and an ethanethiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-benzimidazole with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with DNA and other biomolecules, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)ethanethiol

InChI

InChI=1S/C10H12N2S/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12)

InChI Key

QOYDUETWRVZJPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)S

Origin of Product

United States

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